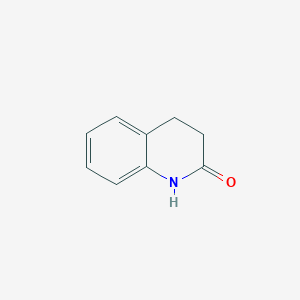

3,4-Dihydro-2(1H)-quinolinone

Vue d'ensemble

Description

Dihydro-quinolinone, spécifiquement la 3,4-dihydro-2(1H)-quinolinone, est un composé hétérocyclique contenant de l'azote. Ce composé est remarquable pour sa présence dans diverses molécules bioactives et son rôle important en chimie médicinale. C'est un échafaudage polyvalent en conception de médicaments en raison de sa capacité à interagir avec plusieurs cibles biologiques .

Applications De Recherche Scientifique

Dihydro-quinolinone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Quinazoline-based heterocycles, which are structurally similar to this compound, have been reported to inhibit the epidermal growth factor (egf) receptors of tyrosine kinase . These receptors play a crucial role in cell growth and proliferation, making them important targets for anticancer therapies .

Mode of Action

It’s synthesized through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This process is efficient and stereoselective, producing compounds with various functionalities .

Biochemical Pathways

Related quinazoline-based heterocycles have been reported to possess diverse biological and therapeutic properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinazoline-based heterocycles, which are structurally similar to this compound, have been reported to possess diverse biological and therapeutic properties, such as anticancer, anti-inflammatory, antidiuretic, anticonvulsant, and anti-alzheimer activities .

Action Environment

The synthesis of this compound has been reported to be efficient under green reaction conditions, suggesting that it may be environmentally benign .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la dihydro-quinolinone peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction d'anilines avec des équivalents d'acide malonique . Une autre méthode comprend la réaction de dérivés de l'acide anthranilique . Ces réactions nécessitent généralement des conditions spécifiques, telles que la présence de catalyseurs et des températures contrôlées, pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la production de dihydro-quinolinone implique souvent des réactions à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés sont des pratiques courantes pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

La dihydro-quinolinone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir la dihydro-quinolinone en dérivés de la quinolinone.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle quinolinone.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont fréquemment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers quinolinones substitués, qui ont des applications significatives en chimie médicinale et en science des matériaux .

Applications de la recherche scientifique

La dihydro-quinolinone a une large gamme d'applications en recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de molécules organiques complexes.

Biologie : Elle est utilisée dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.

Industrie : Elle est utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de la dihydro-quinolinone implique son interaction avec diverses cibles moléculaires. Par exemple, elle peut inhiber des enzymes telles que les phosphodiestérases et interagir avec des récepteurs tels que les récepteurs de la sérotonine et de la dopamine. Ces interactions sont essentielles pour ses effets pharmacologiques, y compris son utilisation potentielle comme antipsychotique et antidépresseur .

Comparaison Avec Des Composés Similaires

Composés similaires

Cilostazol : Un médicament approuvé par la FDA qui contient la fraction 3,4-dihydro-2(1H)-quinolinone.

Carteolol : Un autre médicament approuvé par la FDA avec des caractéristiques structurelles similaires.

Aripiprazole : Un antipsychotique bien connu qui comprend également l'échafaudage dihydro-quinolinone.

Unicité

La dihydro-quinolinone est unique en raison de ses actions pharmacologiques polyvalentes et de sa capacité à servir d'échafaudage pour une large gamme de composés bioactifs. Sa flexibilité structurale permet la conception de molécules avec des activités biologiques diverses, ce qui en fait un composé précieux dans la découverte et le développement de médicaments .

Activité Biologique

3,4-Dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The structure of this compound consists of a quinoline ring system with a carbonyl group at the second position. The synthesis of this compound can be achieved through various methods, including:

- Microwave-assisted synthesis : A sequential three-component reaction involving aromatic aldehydes, aromatic amines, and Meldrum's acid in ethanol under microwave irradiation has shown high yields (up to 87%) for synthesizing derivatives of this compound .

- Conventional methods : Traditional methods include electrophilic aromatic substitution reactions and other organic transformations that yield various derivatives with potential biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted reaction | Ethanol, 100°C | 87 |

| Electrophilic substitution | Various solvents | Varies |

Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant neuroprotective effects. For instance, compounds designed as dual-target inhibitors for cholinesterase (ChE) and monoamine oxidase (MAO) show promise in treating Alzheimer's disease. One notable derivative (compound 3e) demonstrated potent inhibition with IC50 values of 0.28 µM for acetylcholinesterase (AChE) and 0.34 µM for human AChE .

Antidepressant Properties

The compound also shows potential antidepressant activity through the inhibition of MAO enzymes. A study indicated that certain derivatives could effectively inhibit MAO-A and MAO-B, which are crucial targets in the treatment of depression and neurodegenerative diseases .

Anti-inflammatory Activity

In addition to neuroprotective effects, some studies have reported anti-inflammatory properties associated with this compound derivatives. These compounds have been shown to modulate inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation .

Table 2: Biological Activities of Selected Derivatives

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 3e | AChE | 0.28 | Neuroprotective |

| Compound 3e | MAO-A | 0.91 | Neuroprotective |

| Compound X | MAO-B | 2.81 | Antidepressant |

| Compound Y | Inflammatory markers | N/A | Anti-inflammatory |

Case Study: Alzheimer’s Disease Treatment

A notable case study involved the design and synthesis of hybrid compounds that fused the pharmacophoric features of this compound with dithiocarbamate moieties. These compounds exhibited significant inhibitory activity against both AChE and MAOs, demonstrating their potential as multi-targeted agents for Alzheimer's disease treatment .

Case Study: Drug Discovery Efforts

In a broader context of drug discovery, the inclusion of the this compound scaffold has been linked to various successful drug candidates aimed at treating cardiovascular diseases and psychiatric disorders. The structural versatility allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties .

Propriétés

IUPAC Name |

3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203816 | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

553-03-7 | |

| Record name | Hydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.